2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
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Description
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.85. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on C,N-disubstituted acetamides, like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, focus on understanding the crystal structures through hydrogen bonds and interactions like C—Cl⋯π(arene), which are crucial for developing materials with specific properties (Narayana et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of crystalline acetamide structures, including those with chlorophenyl groups, highlights their potential in photonic devices such as optical switches and modulators (Castro et al., 2017). These applications are significant for telecommunications and information processing technologies.
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been shown to possess significant antioxidant activity, which is relevant for therapeutic applications and the stabilization of materials against oxidative damage (Chkirate et al., 2019).
Antimicrobial Agents
The design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which incorporate acetamide functionalities, demonstrate potential as antimicrobial agents, offering insights into combating various microorganisms (Aly et al., 2011).
Corrosion Inhibitors
Quinoxaline derivatives related to the chemical structure of interest have been studied as corrosion inhibitors for metals in acidic mediums, showcasing the compound's potential in material preservation and extending the lifespan of industrial components (Saraswat & Yadav, 2020).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)12-16(20)19-17(7-9-21-10-8-17)15-6-3-11-22-15/h1-6,11H,7-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKXPBMGZDIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.